molecular formula C14H12ClNO2 B4964986 N-(4-chlorophenyl)-2-hydroxy-2-phenylacetamide CAS No. 10295-53-1

N-(4-chlorophenyl)-2-hydroxy-2-phenylacetamide

Cat. No. B4964986
CAS RN: 10295-53-1
M. Wt: 261.70 g/mol
InChI Key: YSUSYMXWAYSREL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-hydroxy-2-phenylacetamide, commonly known as Chlorphenesin, is a chemical compound that has received significant attention in the scientific community due to its potential use in various fields. Chlorphenesin is a white crystalline powder that is soluble in water and ethanol. It has been used as a preservative in cosmetics and personal care products and has shown promising results in scientific research.

Scientific Research Applications

Electrochemical Oxidation

N-(4-chlorophenyl)-2-hydroxy-2-phenylacetamide exhibits interesting electrochemical behavior, particularly in the context of oxidation reactions. Research by Lenk and Riedl (1990) explored the electrochemical oxidation of N-hydroxy-N-arylacetamides, including compounds with the 4-chlorophenyl moiety. Their study found that these compounds undergo two distinct oxidation potentials, leading to the formation of corresponding nitroxides. This has implications for understanding the electrochemical properties and potential applications of such compounds in various fields, including organic chemistry and materials science (Lenk & Riedl, 1990).

Antimicrobial Activity

A study by Jayadevappa et al. (2012) synthesized a new class of biologically active N-phenylacetamides, closely related to the N-(4-chlorophenyl)-2-hydroxy-2-phenylacetamide structure. These compounds were evaluated for their antimicrobial activity against various fungal and bacterial strains. Some of the synthesized compounds demonstrated superior in vitro activity compared to standard drugs, suggesting potential applications in the development of new antimicrobial agents (Jayadevappa et al., 2012).

Anticonvulsant Activity

Aktürk et al. (2002) investigated the anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, including those with chlorophenyl groups. Their findings highlighted that compounds with chlorophenyl moieties exhibited notable anticonvulsant properties. This points to the potential therapeutic applications of N-(4-chlorophenyl)-2-hydroxy-2-phenylacetamide derivatives in the treatment of seizure disorders (Aktürk et al., 2002).

Potential Pesticide Applications

Research on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which are structurally related to N-(4-chlorophenyl)-2-hydroxy-2-phenylacetamide, has been conducted with a focus on potential pesticide applications. Olszewska et al. (2009) characterized new derivatives through X-ray powder diffraction, indicating their potential as pesticides. This suggests possible applications of N-(4-chlorophenyl)-2-hydroxy-2-phenylacetamide derivatives in agricultural chemistry (Olszewska et al., 2009).

Structure and Supramolecular Assembly

The study of molecular structures and supramolecular assembly of halogenated N,2-diarylacetamides, including N-(4-chlorophenyl)-2-phenylacetamide variants, was conducted by Nayak et al. (2014). Their research provides insight into the conformational behaviors and intermolecular interactions of these compounds, which is crucial for understanding their chemical properties and potential applications in material science and drug design (Nayak et al., 2014).

properties

IUPAC Name

N-(4-chlorophenyl)-2-hydroxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-11-6-8-12(9-7-11)16-14(18)13(17)10-4-2-1-3-5-10/h1-9,13,17H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUSYMXWAYSREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601259555
Record name N-(4-Chlorophenyl)-α-hydroxybenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601259555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-hydroxy-2-phenylacetamide

CAS RN

10295-53-1
Record name N-(4-Chlorophenyl)-α-hydroxybenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10295-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chlorophenyl)-α-hydroxybenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601259555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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